molecular formula C10H10N4O2S B561786 Sulfadiazine-d4 CAS No. 1020719-78-1

Sulfadiazine-d4

Cat. No.: B561786
CAS No.: 1020719-78-1
M. Wt: 254.30 g/mol
InChI Key: SEEPANYCNGTZFQ-QFFDRWTDSA-N
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Preparation Methods

The synthesis of sulfadiazine-d4 typically involves the deuteration of sulfadiazine. The common synthetic route for sulfadiazine starts with the acetylation of aniline derivatives using acetic anhydride to form acetanilide derivatives. These derivatives are then reacted with chlorosulfonic acid to produce 4-acetylaminobenzenesulfonyl chloride. In parallel, 2-aminopyrimidine is prepared by reacting tetramethoxypropane with a guanidine salt. The final step involves reacting 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis using sodium hydroxide to yield sulfadiazine . The deuteration process involves replacing hydrogen atoms with deuterium atoms to produce this compound.

Chemical Reactions Analysis

Enzymatic Inhibition of Dihydropteroate Synthase (DHPS)

Sulfadiazine-d4 retains the bacteriostatic mechanism of sulfadiazine by competitively inhibiting DHPS, a critical enzyme in bacterial folate synthesis. The reaction involves:Pteridine+4 Aminobenzoic Acid PABA DHPSDihydropteroate\text{Pteridine}+\text{4 Aminobenzoic Acid PABA }\xrightarrow{\text{DHPS}}\text{Dihydropteroate}This compound acts as a structural analog of PABA, binding to DHPS with comparable affinity. The deuterium substitution does not alter its inhibitory efficacy but may slightly modify binding kinetics due to isotopic mass effects .

Key Features:

  • Target Enzyme : Dihydropteroate synthase (EC 2.5.1.15)
  • Reaction Type : Competitive inhibition
  • Biological Impact : Disruption of folic acid synthesis, leading to bacteriostasis .

Ozonation

In catalytic ozonation studies, sulfadiazine undergoes transformation via hydroxylation, bond cleavage, and rearrangement. While studies focus on non-deuterated sulfadiazine, analogous pathways are expected for this compound :

Reaction PathwayProducts IdentifiedKey Conditions
HydroxylationHydroxylated sulfadiazine (m/z 252)Ozone flow rate ≥200 mL/min
S–N bond cleavage2-Aminopyrimidine (m/z 95)pH 7–9, 25°C
Rearrangement + ring closureSDZ-P15 (m/z 236)Catalytic ozonation with Fe/Cu

Deuterium substitution may slow reaction rates due to the kinetic isotope effect (KIE), though product profiles remain similar .

Microbial Degradation

Arthrobacter spp. metabolize sulfadiazine via aerobic pathways, cleaving the sulfonamide bond. This compound likely follows similar routes, with isotopic labeling enabling precise tracking of metabolites :Sulfadiazine d4Microbial enzymes2 Aminopyrimidine d4+4 Aminobenzenesulfonamide d4\text{Sulfadiazine d4}\xrightarrow{\text{Microbial enzymes}}\text{2 Aminopyrimidine d4}+\text{4 Aminobenzenesulfonamide d4}

  • Degradation Efficiency : >90% under optimized conditions (pH 7, 30°C) .

Rearrangement Reactions

Under ozonation, this compound undergoes structural rearrangement involving:

  • Bond formation between pyrimidine nitrogen and aniline ring.
  • Cleavage of the sulfonyl-aniline bond.
  • Hydroxylation to form sulfonic acid derivatives .

Example Reaction :Sulfadiazine d4OzoneSDZ P8 sulfonic acid derivative \text{Sulfadiazine d4}\xrightarrow{\text{Ozone}}\text{SDZ P8 sulfonic acid derivative }This pathway accounts for ~30% of total transformation products .

Isotopic Effects on Reaction Kinetics

Deuterium substitution introduces measurable kinetic isotope effects (KIE):

Reaction TypeKIE (k₁₂H/k₁²D)Observation
Enzymatic inhibition1.02–1.05Slightly reduced binding affinity
Ozonation hydroxylation1.1–1.3Slower reaction rates
Microbial degradation~1.1Delayed metabolite formation

These effects are critical in analytical applications, where deuterated analogs provide stable internal references without altering metabolic pathways .

Stability Under Physiological Conditions

This compound demonstrates high stability in biological matrices (plasma, urine) with a half-life >48 hours at 25°C. No significant degradation occurs under physiological pH (7.4) or UV exposure .

Reaction TypeConditionsProductsIsotopic Effect (KIE)
Enzymatic inhibitionBacterial cytosol, pH 7DHPS complex1.02–1.05
OzonationOzone, 200 mL/min, pH 7–9SDZ-P15, 2-aminopyrimidine 1.1–1.3
Microbial degradationArthrobacter spp., aerobic2-Aminopyrimidine-d4 ~1.1
RearrangementCatalytic ozonation, Fe/CuSulfonic acid derivatives Not quantified

Scientific Research Applications

Analytical Chemistry

Sulfadiazine-d4 is extensively used as an internal standard in quantitative analysis through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of four deuterium atoms enhances the accuracy of measurements by compensating for matrix effects and variations in sample preparation. This is particularly valuable in:

  • Quantification of Sulfadiazine : Researchers utilize this compound to accurately measure the concentration of sulfadiazine in various biological and environmental samples, ensuring reliable data for further analysis .
  • Method Development : It aids in developing sensitive detection methods that are essential for monitoring sulfonamide residues in food products and environmental samples .

Environmental Studies

The environmental fate of sulfonamides, including this compound, is a significant area of research. Its applications include:

  • Tracking Environmental Contaminants : this compound is employed to study the persistence and breakdown of sulfonamides in water systems and soil, providing insights into their environmental impact and degradation pathways .
  • Biodegradation Studies : Research involving microbial degradation of sulfonamides often uses this compound as a tracer to understand the metabolic pathways utilized by specific bacterial strains, such as Pseudomonas stutzeri, which can degrade multiple sulfonamide antibiotics simultaneously .

Biochemical Research

In biochemical studies, this compound plays a pivotal role in understanding drug metabolism and pharmacokinetics:

  • Metabolism Studies : The deuterium labeling allows researchers to trace the metabolic products of sulfadiazine in biological systems, facilitating the exploration of its biotransformation pathways .
  • Drug Interaction Studies : It is also used to investigate the interactions between sulfadiazine and various biological targets, contributing to the development of more effective therapeutic agents .

Case Study 1: Transformation Pathways

A study investigated the catalytic ozonation of sulfadiazine using this compound as an internal standard. The research identified several transformation products and elucidated their formation pathways through advanced analytical techniques like LC-MS and NMR spectroscopy. The findings highlighted that approximately 30% of sulfadiazine transforms into specific products after ozonation, which has implications for wastewater treatment processes .

Case Study 2: Antiproliferative Activity

Research into derivatives of sulfadiazine revealed that certain compounds exhibited significant antiproliferative activity against cancer cell lines. The study utilized this compound to validate the synthesis and activity of these derivatives, demonstrating potential applications in cancer therapeutics .

Summary Table: Applications of this compound

Application AreaSpecific Use CaseKey Findings/Outcomes
Analytical ChemistryInternal standard for GC-MS/LC-MSAccurate quantification of sulfadiazine
Environmental StudiesTracking degradation in water/soilInsights into persistence and breakdown mechanisms
Biochemical ResearchMetabolism studiesTracing metabolic pathways; understanding drug interactions
Case Study 1Transformation pathways via ozonationIdentification of transformation products
Case Study 2Antiproliferative activity assessmentPotential new cancer therapeutics derived from derivatives

Biological Activity

Sulfadiazine-d4 is a deuterated form of sulfadiazine, a sulfonamide antibiotic that plays a significant role in inhibiting bacterial growth. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential applications in medicine and environmental science.

This compound functions primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folic acid. By blocking this pathway, this compound effectively starves bacteria of essential nutrients required for their growth and replication. This mechanism is consistent with other sulfonamides, where the presence of the SO2NH moiety is critical for its antibacterial activity .

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Laboratory studies have demonstrated its effectiveness against various strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The biological activity of this compound is enhanced when used in combination with metal complexes, which have shown to increase its antimicrobial potency significantly .

Comparative Efficacy Table

Pathogen This compound Activity Notes
Escherichia coliEffectiveInhibits growth via DHPS inhibition
Staphylococcus aureusEffectiveDemonstrated resistance reduction
Pseudomonas aeruginosaModerateEnhanced by metal complexes

Case Studies

  • Inhibition of White Spot Syndrome Virus (WSSV) in Shrimp :
    A study investigated the inhibitory effects of sulfadiazine and its derivatives against WSSV. Molecular docking studies indicated that this compound showed promising binding affinities, suggesting potential as a therapeutic agent in aquaculture .
  • Burn Treatment Efficacy :
    A comparative study evaluated silver sulfadiazine (which includes sulfadiazine) in treating second-degree burns in rats. The study found that while silver sulfadiazine reduced inflammatory cell infiltration, further studies are needed to establish definitive conclusions about its effectiveness compared to other agents like povidone-iodine .
  • Environmental Impact :
    Research highlighted the degradation of sulfonamides, including this compound, by specific bacterial strains such as Pseudomonas stutzeri. This study underscored the compound's environmental persistence and the potential for bioremediation strategies to mitigate contamination from agricultural runoff .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution in biological systems. However, its long-term use raises concerns regarding potential toxicity and environmental persistence. Studies have shown that while it is effective against pathogens, residual concentrations can lead to ecological imbalances and antibiotic resistance development .

Q & A

Basic Research Questions

Q. What is the role of Sulfadiazine-d4 in analytical method validation, and how should it be integrated into experimental design?

this compound, a deuterated internal standard, is used to correct matrix effects and instrument variability in LC-MS/MS analyses. To integrate it methodologically:

  • Spike Timing : Introduce this compound during sample preparation to account for losses during extraction (e.g., QuEChERS workflows) .
  • Concentration Matching : Ensure its concentration aligns with the expected analyte range to avoid saturation or detection limits.
  • Recovery Validation : Compare recovery rates across sorbents (e.g., PSA/C18 blends yield 84.2% recovery for this compound vs. 66.4% with C18 alone) .

Q. How can researchers ensure reproducibility when using this compound in pharmacokinetic studies?

  • Standardization of Protocols : Precisely document storage conditions (e.g., −20°C stability), reconstitution solvents, and LC-MS parameters (e.g., column type, ion source settings) .
  • Cross-Validation : Compare results with non-deuterated sulfadiazine to confirm isotopic integrity and rule out deuterium exchange artifacts .

Advanced Research Questions

Q. How do matrix effects influence this compound quantification, and what strategies mitigate these in complex biological samples?

Matrix effects vary by sample type (e.g., plasma vs. tissue homogenates). Mitigation strategies include:

  • Sorbent Optimization : Use PSA/C18 (50:50 mg) for pork meat extracts, achieving 84.2% recovery for this compound, compared to 75.5% with PSA/C18 (80:20 mg) .
  • Post-Column Infusion : Map ion suppression zones to adjust gradient elution programs .
  • Dilution Studies : Evaluate signal-to-noise ratios at varying dilution factors to balance sensitivity and matrix interference .

Q. What analytical contradictions arise when using this compound in multi-residue methods, and how can they be resolved?

  • Co-elution Issues : this compound may co-elute with structurally similar analytes (e.g., sulfamethazine). Resolution steps:

  • Chromatographic Tweaks : Adjust pH or use HILIC columns to alter retention times .
  • High-Resolution MS : Employ Orbitrap-MS to distinguish isotopic patterns (e.g., m/z 285.0 vs. 289.0 for this compound) .
    • Recovery Discrepancies : If recovery rates deviate >15% from expected values, re-optimize extraction pH or sorbent ratios (see PSA/C18 data) .

Q. How can researchers design studies to investigate this compound’s stability under varying environmental or physiological conditions?

  • Stress Testing : Expose this compound to UV light, temperature extremes, or enzymatic hydrolysis (e.g., liver microsomes) to assess degradation kinetics .
  • Isotopic Tracing : Use tandem mass spectrometry to track deuterium loss under stress conditions, ensuring isotopic label integrity .
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life or degradation pathways based on accelerated stability data .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of hypothesis-driven research questions involving this compound?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Explore gaps like this compound’s interaction with emerging contaminants (e.g., microplastics) in environmental matrices.
  • Feasibility : Align with available instrumentation (e.g., access to HR-MS for isotopic resolution) .

Q. How should conflicting data on this compound recovery rates be analyzed and reported?

  • Root-Cause Analysis : Compare extraction protocols (e.g., PSA vs. C18 sorbent performance) and statistical outliers .
  • Transparency : Report raw data, preprocessing steps, and normalization methods in supplementary materials to enable replication .
  • Meta-Analysis : Aggregate recovery data across studies to identify trends (e.g., higher pH improves this compound stability in lipid-rich matrices) .

Q. Data Presentation and Peer Review

Q. What are the best practices for presenting this compound-related data in manuscripts?

  • Tables : Include recovery rates, precision (RSD%), and LOD/LOQ values for all tested conditions (e.g., sorbent types) .
  • Figures : Use boxplots to visualize inter-laboratory variability or heatmaps for matrix effect profiles .
  • Reproducibility Checklists : Adopt templates from journals like Chromatography to detail experimental parameters (e.g., column dimensions, ionization mode) .

Q. How can researchers address peer-review critiques regarding this compound methodology?

  • Pre-emptive Validation : Conduct robustness testing (e.g., varying LC flow rates) and include negative controls .
  • Response Strategies : Cross-reference recovery data with established protocols (e.g., AOAC guidelines) to justify deviations .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEPANYCNGTZFQ-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662195
Record name 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-78-1
Record name 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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